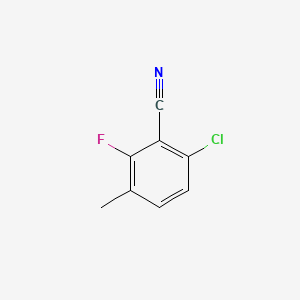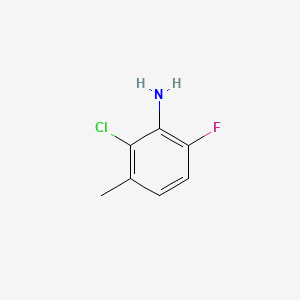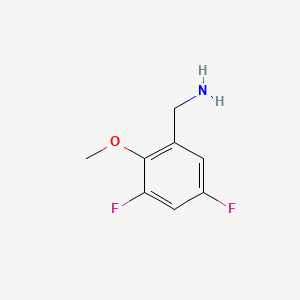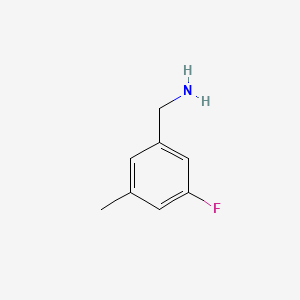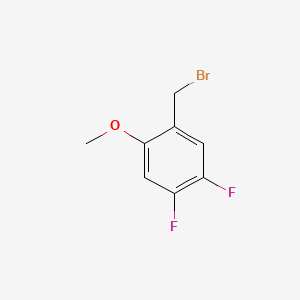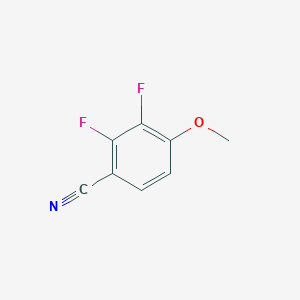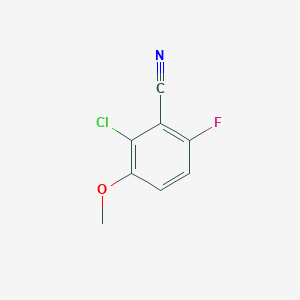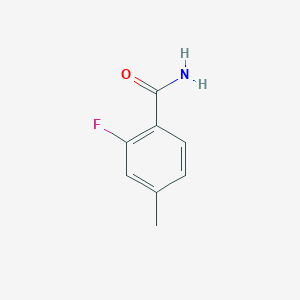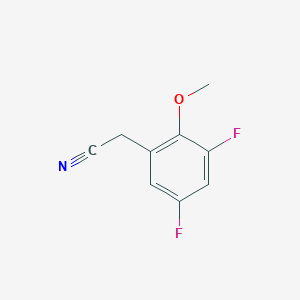
4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline (CTA) is a synthetic organic compound with a variety of applications in scientific research. CTA has a wide range of uses in organic synthesis, analytical chemistry, and biochemistry. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. CTA is also used as a reagent in analytical chemistry and as a catalyst in biochemistry.
Scientific Research Applications
Vibrational Analysis and Material Properties
- 4-Chloro-3-(trifluoromethyl)aniline, related to the chemical , has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research contributes to understanding the effects of substituent positions on vibrational spectra and molecular properties like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential. These insights are valuable for developing materials with specific optical and electronic properties (Revathi et al., 2017).
Synthesis and Application in Polyurethane Cationomers
- Derivatives of 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline have been synthesized to create polymeric films with fluorescent properties. The structure and photochromic mechanism of these units have been investigated, indicating potential applications in advanced material design (Buruianǎ et al., 2005).
Molecular Rhenium Catalysts for CO2 Reduction
- Rhenium(I) fac-tricarbonyl complexes containing arylamine functionality in the second coordination sphere, similar to the subject compound, have been developed and studied as electrocatalysts for carbon dioxide reduction. These findings are significant for developing more efficient catalysts for environmental applications (Talukdar et al., 2020).
Epoxy Systems and Water Resistance
- Epoxy systems containing N,N-Bis (2, 3-epoxypropyl) aniline and similar compounds have shown significant improvements in water resistance. This research is crucial for developing materials with enhanced durability and resistance to environmental factors (Johncock & Tudgey, 1983).
Electrochemical Synthesis and Applications
- A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has been synthesized and used in electrochemical synthesis in aqueous solution. This research opens new pathways for creating high-conducting polymers for applications like solar cells (Shahhosseini et al., 2016).
properties
IUPAC Name |
4-(2-chlorophenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-3-1-2-4-12(10)19-11-6-5-8(18)7-9(11)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXIIXLZHTDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


